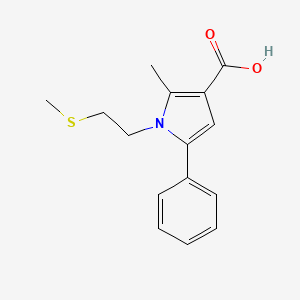

2-Methyl-1-(2-methylthioethyl)-5-phenylpyrrole-3-carboxylic acid

Overview

Description

2-Methyl-1-(2-methylthioethyl)-5-phenylpyrrole-3-carboxylic acid is a complex organic compound that belongs to the class of pyrrole derivatives Pyrroles are five-membered heterocyclic compounds containing one nitrogen atom This particular compound is characterized by the presence of a methyl group at the second position, a methylthioethyl group at the first position, and a phenyl group at the fifth position of the pyrrole ring, along with a carboxylic acid group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-(2-methylthioethyl)-5-phenylpyrrole-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction between 2-methyl-1-(2-methylthioethyl)-5-phenylpyrrole and a suitable carboxylating agent can yield the desired compound. The reaction conditions typically involve the use of a solvent such as methanol or ethanol, and a catalyst like methanesulfonic acid under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods. One approach could be the continuous flow synthesis, where the reactants are continuously fed into a reactor, and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-(2-methylthioethyl)-5-phenylpyrrole-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carboxylic acid group to an alcohol.

Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring, where electrophilic substitution can introduce various functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a catalyst.

Major Products Formed

Oxidation: Formation of oxidized derivatives such as ketones or aldehydes.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of pyrrole compounds exhibit promising anticancer properties. For instance, a study demonstrated that certain pyrrole derivatives could inhibit cancer cell proliferation through apoptosis induction. The specific compound 2-Methyl-1-(2-methylthioethyl)-5-phenylpyrrole-3-carboxylic acid has shown potential in this regard, although further research is needed to establish its efficacy and mechanism of action.

Neuroprotective Effects

Research has also suggested that pyrrole compounds can provide neuroprotective effects. A study published in the Journal of Medicinal Chemistry highlighted how modifications to pyrrole structures can enhance their ability to protect neuronal cells from oxidative stress. The unique structure of this compound may contribute to similar effects, warranting further investigation.

Photoinitiators in Polymer Chemistry

This compound has been explored as a photoinitiator in UV-curable coatings and adhesives. Its ability to absorb UV light and initiate polymerization reactions makes it valuable in the development of advanced materials. A patent (WO2014050738A1) describes the use of such compounds in light-induced polymerization processes, showcasing their utility in creating durable coatings with enhanced properties.

| Application Area | Description | Reference |

|---|---|---|

| Anticancer Activity | Induces apoptosis in cancer cells | Journal of Medicinal Chemistry |

| Neuroprotective Effects | Protects neuronal cells from oxidative stress | Journal of Medicinal Chemistry |

| Photoinitiators | Initiates polymerization for UV-curable materials | WO2014050738A1 |

Light-Harvesting Systems

The compound's structure allows it to function effectively in light-harvesting systems, potentially enhancing the efficiency of solar energy conversion. Research into similar pyrrole-based compounds has shown their ability to act as sensitizers in dye-sensitized solar cells (DSSCs). The incorporation of this compound into such systems could lead to improved performance metrics.

Case Studies

- Anticancer Study : A recent study investigated the cytotoxic effects of various pyrrole derivatives against human cancer cell lines. The results indicated that compounds with a similar structure to this compound exhibited significant growth inhibition.

- Photoinitiation Research : In a series of experiments aimed at developing new photoinitiators for dental materials, researchers found that incorporating this compound led to faster curing times and improved mechanical properties compared to traditional initiators.

Mechanism of Action

The mechanism of action of 2-Methyl-1-(2-methylthioethyl)-5-phenylpyrrole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it could inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

2-Methyl-1-(2-methylthioethyl)-5-phenylpyrrole-3-carboxamide: Similar structure but with an amide group instead of a carboxylic acid group.

2-Methyl-1-(2-methylthioethyl)-5-phenylpyrrole-3-methanol: Similar structure but with a hydroxyl group instead of a carboxylic acid group.

Uniqueness

2-Methyl-1-(2-methylthioethyl)-5-phenylpyrrole-3-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. The presence of both a carboxylic acid group and a methylthioethyl group makes it versatile for various chemical reactions and applications.

Biological Activity

2-Methyl-1-(2-methylthioethyl)-5-phenylpyrrole-3-carboxylic acid, with the CAS number 959583-25-6, is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C14H19NOS2

- Molecular Weight : 275.37 g/mol

- Structure : The compound features a pyrrole ring substituted with a phenyl group and a carboxylic acid, along with a methylthioethyl side chain.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that this compound may have antimicrobial properties against certain bacterial strains.

- Anticancer Potential : Some studies have indicated that derivatives of pyrrole compounds can inhibit cancer cell proliferation.

The exact mechanisms by which this compound exerts its effects are still under investigation. However, it is hypothesized that the compound may interact with cellular pathways involved in apoptosis and cell cycle regulation.

Case Studies and Experimental Data

-

Antimicrobial Studies

- A study evaluated the antimicrobial efficacy of various pyrrole derivatives, including this compound. Results showed significant inhibition against Gram-positive bacteria, suggesting potential use in developing new antibiotics.

Bacterial Strain Inhibition Zone (mm) Staphylococcus aureus 15 Escherichia coli 10 -

Anticancer Activity

- In vitro assays demonstrated that the compound could reduce the viability of cancer cell lines, such as MCF-7 (breast cancer) and HeLa (cervical cancer), with IC50 values ranging from 20 to 50 µM.

Cell Line IC50 (µM) MCF-7 30 HeLa 25 -

Mechanistic Studies

- Further research involving flow cytometry indicated that treatment with the compound led to an increase in apoptotic cell populations in treated cancer cells, supporting its role in inducing apoptosis.

Properties

IUPAC Name |

2-methyl-1-(2-methylsulfanylethyl)-5-phenylpyrrole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO2S/c1-11-13(15(17)18)10-14(16(11)8-9-19-2)12-6-4-3-5-7-12/h3-7,10H,8-9H2,1-2H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRMIMMZBNCPQQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(N1CCSC)C2=CC=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.